Fmoc-Ala-Ala-Asn(Trt)-OH

Solid-phase peptide synthesis ADC linker manufacturing Process chemistry yield optimization

Fmoc-Ala-Ala-Asn(Trt)-OH (CAS 1951424-92-2, MW 738.83 g/mol, molecular formula C₄₄H₄₂N₄O₇) is a fully protected, pre-assembled tripeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) and antibody-drug conjugate (ADC) linker construction. The compound features an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amine protection, an Ala-Ala-Asn tripeptide sequence in which the asparagine side-chain amide is orthogonally protected by a trityl (Trt) group, and a free C-terminal carboxylic acid available for direct conjugation or resin loading.

Molecular Formula C44H42N4O7
Molecular Weight 738.8 g/mol
Cat. No. B12302831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-Ala-Asn(Trt)-OH
Molecular FormulaC44H42N4O7
Molecular Weight738.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)
InChIKeyPMEYZYXHXRXGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fmoc-Ala-Ala-Asn(Trt)-OH: Pre-Assembled Tripeptide ADC Linker Building Block with Orthogonal Trityl Protection


Fmoc-Ala-Ala-Asn(Trt)-OH (CAS 1951424-92-2, MW 738.83 g/mol, molecular formula C₄₄H₄₂N₄O₇) is a fully protected, pre-assembled tripeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) and antibody-drug conjugate (ADC) linker construction. The compound features an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amine protection, an Ala-Ala-Asn tripeptide sequence in which the asparagine side-chain amide is orthogonally protected by a trityl (Trt) group, and a free C-terminal carboxylic acid available for direct conjugation or resin loading . The building block is commercially available at purities exceeding 98% as determined by HPLC . Its primary functional role is as a cathepsin/legumain-cleavable linker precursor for ADC payload conjugation, where the Ala-Ala-Asn motif serves as a protease recognition and cleavage site distinct from the widely used Val-Cit dipeptide paradigm [1].

Why Generic Substitution of Fmoc-Ala-Ala-Asn(Trt)-OH Fails: Orthogonal Protection and Sequence-Specific Protease Recognition


Substituting Fmoc-Ala-Ala-Asn(Trt)-OH with closely related analogs introduces quantifiable synthetic and functional failure points that cannot be remedied by ad hoc adjustments. First, removal of the Trt side-chain protection (i.e., using Fmoc-Ala-Ala-Asn-OH) exposes the asparagine primary amide to dehydration during carbodiimide-mediated activation, forming the corresponding nitrile and generating truncated or modified sequences . Simultaneously, unprotected Asn exhibits markedly poor solubility in standard SPPS solvents such as DMF and NMP, leading to heterogeneous coupling conditions and depressed stepwise yields . Second, replacing the Ala-Ala-Asn sequence with the industry-standard Val-Cit motif shifts the enzymatic cleavage mechanism from legumain-dependent hydrolysis (affording neutrophil elastase resistance and superior serum stability exceeding 85% drug retention after one week) to cathepsin B-dependent cleavage associated with off-target extracellular payload release [1]. Third, resorting to individual Fmoc-amino acid building blocks for stepwise assembly doubles the required coupling and deprotection cycles, compounding cumulative yield losses. These orthogonal protection and sequence-specific properties collectively mean that no single unprotected, differently protected, or differently sequenced analog can recapitulate the integrated performance profile of Fmoc-Ala-Ala-Asn(Trt)-OH in a single building block.

Quantitative Differentiation Evidence for Fmoc-Ala-Ala-Asn(Trt)-OH: Synthesis Yield, Serum Stability, Solubility, Side-Reaction Profile, and Purity


Solid-Phase Synthesis Yield Outperforms Prior Liquid-Phase Method by Over 22 Percentage Points for the Ala-Ala-Asn Linker Core

The solid-phase synthetic route for the Fmoc-Ala-Ala-Asn core linker (the deprotected analog Fmoc-Ala-Ala-Asn-Pab, sharing the identical tripeptide backbone with Fmoc-Ala-Ala-Asn(Trt)-OH) achieves a total isolated yield exceeding 90% with HPLC purity greater than 97%, as disclosed in Chinese patent CN202311701427 [1]. This contrasts directly with the prior liquid-phase method disclosed in CN106456799A, which assembles the same Fmoc-Ala-Ala-Asn(Trt)-PAB construct via convergent coupling of Fmoc-Ala-Ala-OH and H-Asn(Trt)-PAB fragments, yielding a total isolated yield of only 67.7% [1]. The quantified difference represents an approximate 22-percentage-point yield improvement attributable to the elimination of intermediate purification steps and the avoidance of solution-phase epimerization risks inherent in fragment condensation strategies.

Solid-phase peptide synthesis ADC linker manufacturing Process chemistry yield optimization

Serum Stability: Asn-Containing ADC Linkers Retain >85% Drug After 1 Week Versus ValCit Linkers Susceptible to Neutrophil Elastase Cleavage

In a landmark enzyme-agnostic lysosomal screen encompassing 75 peptide FRET pairs, Asn-containing peptide sequences (including the Ala-Ala-Asn motif) were cleaved significantly faster than traditional ValCit-type linkers while retaining excellent plasma stability [1]. Legumain-cleavable ADCs incorporating Asn-based linkers demonstrated >85% intact drug retention after 1 week of incubation in both mouse and human serum, with corresponding small-molecule FRET probes exhibiting <10% cleavage after 18 hours under identical conditions [1]. In a follow-on direct comparison study, Asn-containing linkers were completely resistant to cleavage by human neutrophil elastase, an extracellular protease implicated in the dose-limiting neutropenia and thrombocytopenia associated with ValCitPABC-MMAE ADCs, whereas traditional ValCit-PABC linkers showed measurable off-target hydrolysis [2]. The Asn-linked ADCs exhibited comparable or improved in vivo efficacy relative to matched ValCit-linked ADCs in tumor xenograft models [2].

ADC linker stability Legumain cleavage Neutrophil elastase resistance Serum half-life

Solubility in SPPS Solvents: Trt-Protected Asn Dissolves Readily Whereas Unprotected Fmoc-Asn-OH Is Only Sparingly Soluble

A direct head-to-head solubility assessment demonstrates that Fmoc-Asn(Trt)-OH dissolves readily in all standard peptide synthesis reagents including DMF, NMP, and CH₂Cl₂, whereas Fmoc-Asn-OH (the unprotected counterpart with a free side-chain amide) is described as 'only somewhat soluble in NMP or DMF' . This solubility differential carries over to the pre-assembled tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH, as documented by its measured solubility of 125 mg/mL in DMSO with ultrasonic assistance [1]. Although Fmoc-Asn(Dmcp)-OH is cited as more soluble in DMF than Fmoc-Asn(Trt)-OH and offers faster coupling kinetics , the Dmcp derivative is commercially available only as a single amino acid building block, not as a pre-assembled tripeptide linker, requiring additional synthetic steps to achieve the Ala-Ala-Asn sequence.

Peptide synthesis solvent compatibility Fmoc-Asn solubility DMF coupling efficiency

Aspartimide Formation Liability: -Asp(OtBu)-Asn(Trt)- Sequences Exhibit 15–25% Side Product After Piperidine Incubation, Necessitating Process Optimization

Quantitative model studies using the pentapeptide system -Ala-Asp(OtBu)-X-Ala demonstrate that when X = Asn(Trt), aspartimide formation and its piperidine adduct reach between 15% and 25% of the total peptide product after four hours of incubation with 10% piperidine, as quantified by analytical reversed-phase HPLC and FAB mass spectrometry [1]. This places Asp(OtBu)-Asn(Trt) among the most problematic sequences for aspartimide formation, alongside Asp(OtBu)-Gly [1]. In the broader context of sequence-dependent aspartimide formation during Fmoc SPPS, Asn(Trt) was confirmed as one of eight residues (alongside Arg(Pmc), Asp(OtBu), Cys(Acm), Gly, Ser, Thr, Thr(tBu)) that promote aspartimide generation in the model hexapeptide Val-Lys-Asp-X-Tyr-Ile [2]. While the Trt group effectively prevents primary amide dehydration during activation, it does not suppress the base-catalyzed aspartimide pathway when the Asn residue is positioned C-terminal to an Asp residue; mitigation requires additive strategies such as HOBt or 2,4-dinitrophenol in the piperidine deprotection solution [2].

Aspartimide side reaction Fmoc deprotection Asn(Trt) sequence liability Peptide quality control

Commercial Purity Benchmark: Fmoc-Ala-Ala-Asn(Trt)-OH Available at 98.74% HPLC Purity Versus Industry-Standard ADC Linker Purity of ≥95%

Commercial sourcing data aggregated across multiple independent vendors demonstrates that Fmoc-Ala-Ala-Asn(Trt)-OH is routinely supplied at HPLC purities of 98–98.74% . This compares favorably to the widely used ADC linker intermediate Fmoc-Val-Cit-PAB-PNP, which is typically specified at ≥95.0% HPLC purity by major commercial suppliers . Additionally, the pre-assembled tripeptide format of Fmoc-Ala-Ala-Asn(Trt)-OH eliminates two sequential Fmoc deprotection and amino acid coupling cycles (Ala→Ala and Ala→Asn) that would otherwise be required for stepwise SPPS assembly, reducing cumulative yield losses estimated at 2–5% per coupling cycle and shortening synthesis time by approximately 3–4 hours for each target peptide containing the Ala-Ala-Asn motif .

ADC linker purity HPLC quality control Procurement specifications

Optimal Application Scenarios for Fmoc-Ala-Ala-Asn(Trt)-OH Based on Quantitative Differentiation Evidence


Legumain-Cleavable ADC Linker Development for Neutropenia-Sparing Oncology Programs

ADC developers seeking alternatives to ValCit-PABC linkers to avoid neutrophil elastase-mediated off-target payload release should prioritize Fmoc-Ala-Ala-Asn(Trt)-OH as the protected linker precursor. As demonstrated by Miller et al. (2021) and Tumey et al. (2024), Asn-containing linkers are completely resistant to neutrophil elastase cleavage while retaining >85% drug payload after one week in human serum [1][2]. The pre-assembled tripeptide format enables direct on-resin elongation or solution-phase conjugation of the free C-terminal carboxylate to PAB-amine or PEG-amine spacers without intermediate deprotection of the Asn side chain. This application scenario is supported by in vivo efficacy data showing comparable or superior tumor suppression versus ValCit-linked ADCs in SKBR3 and other xenograft models [2].

Process-Scale Solid-Phase Manufacturing of Ala-Ala-Asn-Containing Linker Intermediates

For kilogram-scale production of ADC linker intermediates incorporating the Ala-Ala-Asn motif, the solid-phase synthetic route described in Chinese patent CN202311701427 provides a >90% total yield and >97% HPLC purity benchmark that decisively outperforms the 67.7% yield achieved by prior liquid-phase convergent synthesis [3]. Procurement of Fmoc-Ala-Ala-Asn(Trt)-OH as a pre-assembled building block further eliminates two sequential coupling steps from the manufacturing process, reducing cumulative yield losses and shortening production cycle time by an estimated 3–4 hours per batch. The orthogonal Trt protection ensures compatibility with standard Fmoc/tBu SPPS protocols and TFA-mediated global deprotection.

Difficult Peptide Sequences Requiring High-Concentration Coupling of Asparagine Residues

For peptide targets containing the Asp-Asn junction or other aggregation-prone sequences where asparagine must be incorporated at high concentration to drive acylation to completion, the Trt-protected Asn moiety in Fmoc-Ala-Ala-Asn(Trt)-OH provides markedly superior solubility in DMF and NMP compared to unprotected Fmoc-Asn-OH, which is only sparingly soluble in these solvents . However, users synthesizing sequences where Asp immediately precedes Asn must anticipate 15–25% aspartimide formation during piperidine-mediated Fmoc removal [4] and should incorporate 0.1 M HOBt or 2,4-dinitrophenol as an additive in the deprotection solution [5].

High-Purity ADC Linker Procurement for GLP Toxicology and Early Clinical Candidate Preparation

When ADC programs transition from discovery to GLP toxicology and require linker intermediates with documented purity exceeding 98% to minimize impurity-related confounding in safety studies, Fmoc-Ala-Ala-Asn(Trt)-OH is commercially available from multiple independent suppliers at 98–98.74% HPLC purity with full COA documentation including HNMR and MS characterization . This purity specification exceeds the ≥95% standard for the widely used Fmoc-Val-Cit-PAB-PNP comparator , providing enhanced confidence in linker integrity and reducing the risk of batch failure during regulatory-compliant manufacturing campaigns.

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